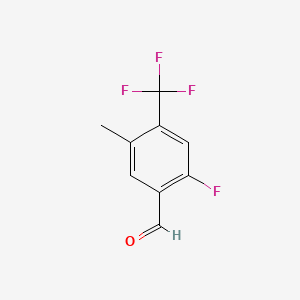

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde

Descripción general

Descripción

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with a unique structure characterized by the presence of fluorine and trifluoromethyl groups. These functional groups impart distinct chemical properties, making the compound valuable in various scientific and industrial applications. The compound’s molecular formula is C9H6F4O, and it is known for its reactivity and versatility in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde typically involves the introduction of fluorine and trifluoromethyl groups onto a benzaldehyde core. One common method is the Friedel-Crafts acylation, where a fluorinated benzene derivative is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require low temperatures and anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.

Reduction: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde serves as a crucial building block in organic synthesis. Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, leading to the formation of more complex molecules. It is utilized in the synthesis of:

- Pharmaceutical intermediates : Used to create compounds with potential therapeutic effects.

- Agrochemicals : Involved in the development of pesticides and herbicides.

Medicinal Chemistry

The compound exhibits significant biological activity, particularly in the field of cancer research. Studies have indicated its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor progression.

Key Findings on Anticancer Activity :

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 8.47 ± 0.18 | Inhibition of MMP-2 and MMP-9 |

| Study B | A-431 (epidermoid carcinoma) | <10 | Modulation of kinase activity |

| Study C | Jurkat (leukemia) | 5.5 | Induction of apoptosis |

These studies demonstrate that the compound can effectively bind to matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis, and modulate kinase activity associated with tumor growth.

Material Science

In material science, this compound is explored for its potential use in developing functional materials due to its unique electronic properties imparted by the fluorinated groups. This can lead to advancements in:

- Fluorinated polymers : Enhancing thermal stability and chemical resistance.

- Coatings and adhesives : Improving performance characteristics.

Inhibition of Matrix Metalloproteinases (MMPs)

In a notable study, this compound demonstrated effective binding to MMPs, crucial enzymes involved in tumor metastasis. The binding energies recorded were −9.0 kcal/mol for MMP-2 and −7.8 kcal/mol for MMP-9, indicating strong interactions that could reduce tumor invasiveness.

Kinase Selectivity

Research has highlighted the compound's ability to selectively inhibit certain kinases implicated in cancer pathways, showcasing its potential as a targeted therapeutic agent.

Mecanismo De Acción

The mechanism by which 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde exerts its effects often involves interactions with biological macromolecules. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the fluorine atoms can form strong hydrogen bonds with target proteins, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

- 2-Fluoro-5-(trifluoromethyl)aniline

- 4-(Trifluoromethyl)benzaldehyde

Uniqueness

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications. Compared to similar compounds, it offers a unique balance of electronic and steric effects, which can be exploited in the design of new molecules with desired properties.

Actividad Biológica

2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde (C₉H₆F₄O) is a fluorinated aromatic aldehyde notable for its unique structural features, which include a trifluoromethyl group and a fluorine atom. These characteristics contribute to its chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The compound has the following molecular characteristics:

- Molecular Formula : C₉H₆F₄O

- Molecular Weight : 206.14 g/mol

- Physical State : Clear, colorless liquid

The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are essential factors in drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration. Additionally, the fluorine atoms can form strong hydrogen bonds with target proteins, influencing their activity and stability. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition. Its structural features allow it to act as an inhibitor for specific enzymes, thereby influencing metabolic pathways. For instance, studies have shown that similar fluorinated compounds can significantly enhance the potency of enzyme inhibitors compared to their non-fluorinated counterparts .

2. Anticancer Properties

Preliminary investigations suggest potential anticancer activity. In vitro studies have indicated that derivatives of compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For example, compounds with trifluoromethyl groups have shown IC50 values lower than standard chemotherapeutics like Doxorubicin .

3. Anti-inflammatory Effects

Research has also pointed towards possible anti-inflammatory activities associated with this compound. The ability to modulate inflammatory pathways could make it a candidate for further investigation in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological applications and effects of this compound:

Comparison with Similar Compounds

When compared to other fluorinated compounds, this compound stands out due to its unique combination of electronic and steric properties. This uniqueness enhances its reactivity and potential as a building block in pharmaceutical synthesis.

| Compound | Molecular Formula | Notable Activity |

|---|---|---|

| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | C₉H₆ClF₃O | Moderate enzyme inhibition |

| 2-Fluoro-5-(trifluoromethyl)aniline | C₉H₈F₃N | Anticancer activity |

| 4-(Trifluoromethyl)benzaldehyde | C₉H₇F₃O | Antimicrobial properties |

Propiedades

IUPAC Name |

2-fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMVOIBAXNLEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.